Sulcofuronate
Description
Sulcofuronate (sodium 5-chloro-2-[4-chloro-2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]phenoxy]benzenesulphonate; CAS 3567-25-7) is a synthetic sulfonate compound characterized by a benzene ring system substituted with multiple chlorine atoms and a sulfonate (-SO₃⁻) functional group . Its structure features a urea linkage and aryl ether bonds, contributing to its stability and reactivity. Primarily used in industrial and agricultural applications, this compound acts as a herbicide and surfactant due to its strong acidity and water solubility .
Properties
Molecular Formula |
C19H11Cl4N2O5S- |
|---|---|
Molecular Weight |
521.2 g/mol |
IUPAC Name |
5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonate |
InChI |
InChI=1S/C19H12Cl4N2O5S/c20-10-1-5-16(30-17-6-2-11(21)8-18(17)31(27,28)29)15(7-10)25-19(26)24-12-3-4-13(22)14(23)9-12/h1-9H,(H2,24,25,26)(H,27,28,29)/p-1 |
InChI Key |
MKUMTCOTMQPYTQ-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)[O-])Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)[O-])Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
| Compound | CAS Number | Chemical Structure | Key Applications | Stability & Solubility |
|---|---|---|---|---|
| This compound | 3567-25-7 | Polychlorinated aryl sulfonate with urea linkage | Herbicides, surfactants | Stable in acidic/alkaline media |
| Docusate Sodium | 577-11-7 | Diethylhexyl sulfosuccinate | Laxatives, emulsifiers | Hydrophobic core, hydrophilic surface |
| Sodium Allylsulfonate | 2495-39-8 | Allyl group attached to sulfonate | Polymer production, detergents | High thermal stability |
| 2-Naphthol Sulfonate | 84-78-6 | Naphthalene-based sulfonate | Dyes, pharmaceuticals | pH-sensitive solubility |
Key Findings :
- Chlorine Substitution: this compound’s polychlorinated structure enhances its herbicidal activity compared to non-halogenated sulfonates like docusate sodium, which lacks biocidal properties .
- Urea Linkage : The urea group in this compound improves binding affinity to target enzymes in plants, a feature absent in simpler sulfonates like sodium allylsulfonate .
- Solubility : Unlike hydrophobic docusate sodium, this compound’s polar substituents enable broad pH tolerance, making it suitable for agricultural formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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